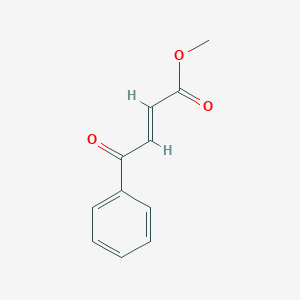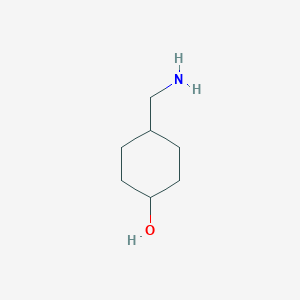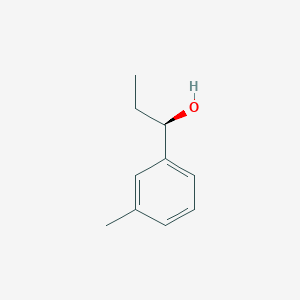
(R)-1-(3-Methylphenyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(3-Methylphenyl)-1-propanol, also known as (R)-3-methylphenyl-1-propanol or (R)-methylphenylcarbinol, is an organic compound with the chemical formula C10H14O. It is a chiral alcohol that is commonly used in the synthesis of pharmaceuticals, fragrances, and flavorings. This compound is of great interest to researchers due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of (R)-1-(3-Methylphenyl)-1-propanol is not fully understood. However, it is believed to act by inhibiting the growth and replication of microorganisms through the disruption of their cell membranes.
Biochemische Und Physiologische Effekte
(R)-1-(3-Methylphenyl)-1-propanol has been shown to have a low toxicity profile and is generally considered safe for use in pharmaceuticals, fragrances, and flavorings. It has been found to have no significant effects on the central nervous system or cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-1-(3-Methylphenyl)-1-propanol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it is a chiral compound, making it useful for the synthesis of other chiral compounds. However, it has some limitations. It has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, it can be difficult to separate from other compounds due to its similar properties.
Zukünftige Richtungen
There are several future directions for research on (R)-1-(3-Methylphenyl)-1-propanol. One area of interest is the development of new synthetic methods for this compound. Additionally, there is potential for the use of this compound in the development of new pharmaceuticals, fragrances, and flavorings. Further research is also needed to fully understand the mechanism of action and biochemical effects of this compound.
Synthesemethoden
(R)-1-(3-Methylphenyl)-1-propanol can be synthesized through several methods, including the reduction of the corresponding ketone using a chiral catalyst or the Grignard reaction of 3-methylbenzyl chloride with a chiral auxiliary. The most common method involves the reduction of 3-methylacetophenone using a chiral catalyst such as borane or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(R)-1-(3-Methylphenyl)-1-propanol has been extensively studied for its potential use in pharmaceuticals, fragrances, and flavorings. It has been found to exhibit antibacterial, antifungal, and antiviral properties. Additionally, it has been shown to have potential as a chiral building block for the synthesis of other chiral compounds.
Eigenschaften
CAS-Nummer |
112777-68-1 |
|---|---|
Produktname |
(R)-1-(3-Methylphenyl)-1-propanol |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1R)-1-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
YMFDHKOYLATDND-SNVBAGLBSA-N |
Isomerische SMILES |
CC[C@H](C1=CC=CC(=C1)C)O |
SMILES |
CCC(C1=CC=CC(=C1)C)O |
Kanonische SMILES |
CCC(C1=CC=CC(=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



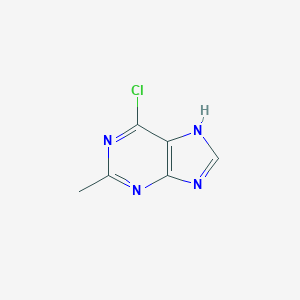
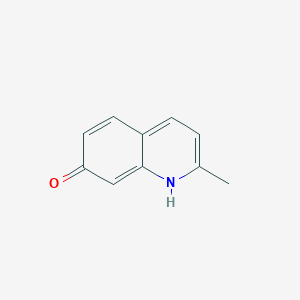
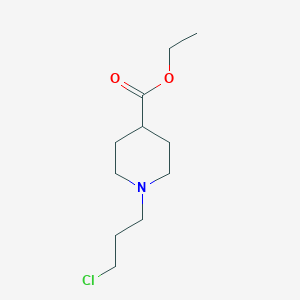
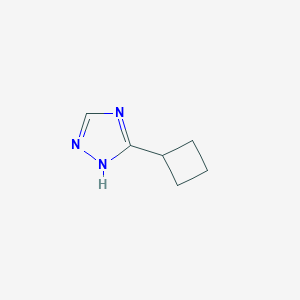
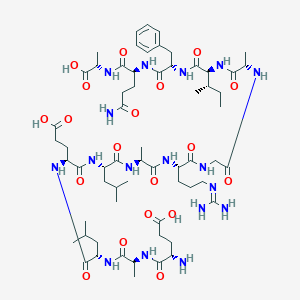
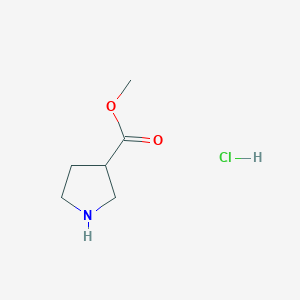
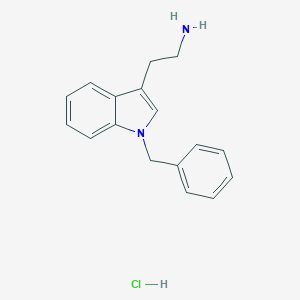
![[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone](/img/structure/B176241.png)
![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)
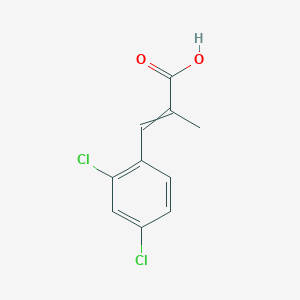
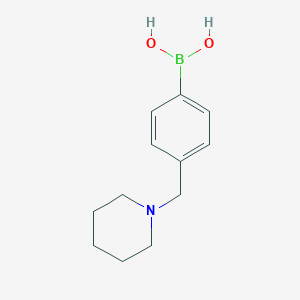
![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)
